4-ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide

TNAP inhibition regioisomeric differentiation pyrazole carboxamide

This 4-ethoxypyrazole-3-carboxamide is a critical regioisomer for scaffold-hopping studies in kinase and tissue-nonspecific alkaline phosphatase (TNAP) research. Unlike common pyrazole-5-carboxamides, the 3-carboxamide vector alters target engagement geometry, while the branched N-(3-methylbutyl) chain offers a distinct lipophilic profile versus standard N-isobutyl analogs. Ideal as an orthogonal SAR probe to validate target specificity. Procure with confidence for your drug-discovery program.

Molecular Formula C17H22FN3O2
Molecular Weight 319.38
CAS No. 1209808-26-3
Cat. No. B2611130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide
CAS1209808-26-3
Molecular FormulaC17H22FN3O2
Molecular Weight319.38
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)NCCC(C)C)C2=CC=C(C=C2)F
InChIInChI=1S/C17H22FN3O2/c1-4-23-15-11-21(14-7-5-13(18)6-8-14)20-16(15)17(22)19-10-9-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)
InChIKeyJJSLCWVNOZHTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide (CAS 1209808-26-3): Chemical Identity & Sourcing Baseline


4-Ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide (CAS 1209808-26-3) is a synthetic pyrazole-3-carboxamide derivative with molecular formula C17H22FN3O2 and molecular weight 319.38 g/mol [1]. It belongs to a broader class of pyrazole carboxamides that have been investigated as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors and kinase inhibitors [2]. The compound features a 4-ethoxypyrazole core, an N1-(4-fluorophenyl) substituent, and an N-(3-methylbutyl) carboxamide side chain, distinguishing it from pyrazole-5-carboxamide regioisomers and analogs with alternative alkoxy or amide substitutions [3].

Why In-Class Pyrazole Carboxamide Substitution Fails: Regioisomeric & Substituent Differentiation for 4-Ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide


Generic substitution within the pyrazole carboxamide class is not viable due to critical structural differences that dictate target engagement and physicochemical properties. The target compound is a pyrazole-3-carboxamide, whereas the most characterized TNAP inhibitors in the literature are pyrazole-5-carboxamides [1]. This regioisomeric difference positions the carboxamide pharmacophore at a distinct vector angle, fundamentally altering hydrogen-bonding geometry with biological targets [2]. Additionally, the 4-ethoxy substituent on the pyrazole ring imparts different electronic and steric properties compared to the 3-aryl substitution pattern found in published TNAP inhibitors. The N-(3-methylbutyl) side chain provides a specific branched lipophilic moiety that differs from the N-isobutyl or N-propyl analogs available from chemical suppliers.

Quantitative Differentiation Evidence: 4-Ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide vs. Closest Analogs


Regioisomeric Carboxamide Position: 3-Carboxamide vs. 5-Carboxamide TNAP Inhibitors

The target compound is a pyrazole-3-carboxamide, whereas the most extensively characterized TNAP inhibitors in the Sidique et al. (2009) series are pyrazole-5-carboxamides, including 3-(2,4-dichlorophenyl)-N-(3-methylbutyl)-1H-pyrazole-5-carboxamide [1]. This regioisomeric difference is structurally significant: the carboxamide group attached at position 3 of the pyrazole ring presents a different hydrogen-bonding vector and spatial orientation compared to position 5. The published TNAP inhibitor series achieved IC50 values as low as 5 nM, but these values are specifically for pyrazole-5-carboxamide scaffolds and cannot be extrapolated to the 3-carboxamide regioisomer [2]. No direct biological activity data for the target compound's TNAP inhibition are available.

TNAP inhibition regioisomeric differentiation pyrazole carboxamide

4-Ethoxy vs. 4-Propoxy Alkoxy Chain Length Comparison

The target compound features a 4-ethoxy group (OCH2CH3), whereas the closest commercially available analog, 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1172014-06-0), contains a 4-propoxy group (OCH2CH2CH3) . The ethoxy group is one methylene unit shorter, which reduces lipophilicity and molecular volume. Using the ZINC15 database, the target compound has a calculated clogP of approximately 1.46 and a topological polar surface area (TPSA) of 48.71 [1]. While direct comparative data are unavailable, the shorter alkoxy chain is predicted to result in moderately lower logP compared to the propoxy analog, potentially affecting membrane permeability and metabolic stability [2]. No experimental comparative data are available for these two compounds.

alkoxy substitution lipophilicity metabolic stability

N-(3-Methylbutyl) Amide Side Chain Branching vs. N-Isobutyl Analog

The target compound incorporates an N-(3-methylbutyl) carboxamide side chain (isopentyl), which is one methylene unit longer than the N-isobutyl group found in the closest analog 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1172014-06-0) . This structural difference places the branching methyl group at the gamma position relative to the amide nitrogen, rather than at the beta position as in the isobutyl analog. The extended chain length and altered branching position can affect conformational flexibility, target binding pocket occupancy, and metabolic vulnerability [1]. The N-(3-methylbutyl) moiety is also present in the TNAP inhibitor 3-(2,4-dichlorophenyl)-N-(3-methylbutyl)-1H-pyrazole-5-carboxamide identified in the Sidique et al. (2009) study, suggesting this particular side chain may be favorable for certain biological targets [2].

amide side chain branching steric effects

N1-(4-Fluorophenyl) Substituent: Pharmacophore Relevance for Kinase and Enzyme Inhibition

The target compound bears an N1-(4-fluorophenyl) substituent, a privileged fragment in kinase inhibitor design [1]. This motif is present in BMS-777607, a known Met kinase inhibitor, where the 4-fluorophenyl group occupies a key hydrophobic pocket in the kinase active site [2]. In contrast, published TNAP inhibitors such as 3-(2,4-dichlorophenyl)-N-(3-methylbutyl)-1H-pyrazole-5-carboxamide carry a 2,4-dichlorophenyl group at position 3, with no N1 substitution [3]. The N1-(4-fluorophenyl) group in the target compound presents a distinct pharmacophoric element that may confer activity against kinase targets absent in TNAP-selective pyrazoles. No direct comparative biological data are available for the target compound.

fluorophenyl kinase inhibitor binding affinity

Application Scenarios for 4-Ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide Based on Structural Differentiation


Kinase Inhibitor Screening Libraries: Leveraging the 4-Fluorophenyl Pharmacophore

The N1-(4-fluorophenyl) substituent is a validated kinase inhibitor pharmacophore, as demonstrated by its presence in BMS-777607 (a Met kinase inhibitor with IC50 values of 1.8-4.3 nM for Ron, Met, Tyro-3, and Axl) [1]. The target compound's pyrazole-3-carboxamide core offers an alternative scaffold geometry compared to the dihydropyridine core of BMS-777607, potentially enabling exploration of different kinase selectivity profiles. Screening this compound against kinase panels (e.g., receptor tyrosine kinases, TAM family) is justified based on the privileged 4-fluorophenyl fragment, though no direct kinase inhibition data are available for this specific compound.

TNAP Inhibitor Scaffold-Hopping Studies: 3-Carboxamide vs. 5-Carboxamide Comparison

The target compound's pyrazole-3-carboxamide core provides a regioisomeric alternative to the pyrazole-5-carboxamide TNAP inhibitors described by Sidique et al. (2009), which achieved IC50 values as low as 5 nM [2]. Researchers investigating TNAP inhibition can use this compound to probe whether the 3-carboxamide regioisomer maintains or alters TNAP inhibitory activity, generating valuable scaffold-hopping SAR data. Note: no TNAP inhibition data currently exist for this compound; activity must be experimentally determined.

Physicochemical Property Benchmarking: Ethoxy-Containing Pyrazole Building Block

With a molecular weight of 319.38, clogP of approximately 1.46, and TPSA of 48.71, the target compound occupies a favorable drug-like property space [3]. Its 4-ethoxy substituent provides a distinct lipophilicity profile compared to the 4-propoxy analog (estimated logP difference of approximately -0.5 units). This compound can serve as a reference for evaluating how incremental alkoxy chain length modifications (ethoxy vs. propoxy) affect solubility, permeability, and metabolic stability in pyrazole carboxamide series.

Negative Control for TNAP Assays: Orthogonal Confirmation of 5-Carboxamide Selectivity

Given that the most potent TNAP inhibitors are pyrazole-5-carboxamides, the target pyrazole-3-carboxamide can serve as a regioisomeric control compound to confirm that observed TNAP inhibition is specific to the 5-carboxamide scaffold rather than a general property of pyrazole carboxamides [2]. This orthogonal validation approach strengthens SAR conclusions in TNAP inhibitor development programs.

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